1-(Cyclopentylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

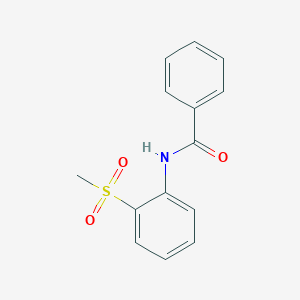

1-(Cyclopentylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. The compound is also known as BRL37344 and is a selective β3-adrenoceptor agonist.

Aplicaciones Científicas De Investigación

Anticancer Potential

1-(Cyclopentylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride has been studied for its anticancer properties. The compound, an analogue of naftopidil named HUHS1015, was found to induce cell death in a variety of human cancer cell lines, including those originating from malignant pleural mesothelioma, lung, liver, stomach, colorectal, bladder, prostate, and kidney cancers. Its mechanisms of inducing cell death vary across different cancer types, encompassing both necrosis (necroptosis) and apoptosis. Notably, HUHS1015 has demonstrated efficacy in suppressing tumor growth in mouse models, showcasing a potential comparable to or greater than that of existing anticancer drugs (Nishizaki et al., 2014).

Drug Metabolite Synthesis

Research has explored the use of fungal peroxygenases in the regioselective preparation of drug metabolites, including 5-hydroxypropranolol and 4'-hydroxydiclofenac, from beta-adrenergic blockers like propranolol. This method leverages the H₂O₂-dependent hydroxylation, achieving high isomeric purity and yields, which could be beneficial for scalable syntheses of drug metabolites, demonstrating the chemical's utility in pharmaceutical research and development (Kinne et al., 2009).

Fluorescent Derivatives for Biological Assays

The compound's derivatives have been applied as fluorescent derivatizing agents for amino acids, offering strong fluorescence with a maximum emission around 415 nm. This application is particularly relevant for biological assays where the derivatives’ strong fluorescence in ethanol and water at physiological pH levels, along with good quantum yields, make them suitable for use in tracking and analyzing biological molecules (Frade et al., 2007).

Propiedades

IUPAC Name |

1-(cyclopentylamino)-3-naphthalen-2-yloxypropan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO2.ClH/c20-17(12-19-16-7-3-4-8-16)13-21-18-10-9-14-5-1-2-6-15(14)11-18;/h1-2,5-6,9-11,16-17,19-20H,3-4,7-8,12-13H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRETZDYPBIBBMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NCC(COC2=CC3=CC=CC=C3C=C2)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Cyclopentylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2385842.png)

![4-[[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2385845.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-phenylbutan-2-yl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2385847.png)

![N-(2,5-dimethoxyphenyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2385851.png)

![ethyl 2-[[(2Z)-2-[(4-ethylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate](/img/structure/B2385852.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2385854.png)

![N''-{10,14-dioxa-4,6-diazatricyclo[7.5.0.0^{3,7}]tetradeca-1,3(7),4,8-tetraen-5-yl}guanidine hydrochloride](/img/structure/B2385856.png)

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-cyclohexylacetamide](/img/structure/B2385859.png)

![7-Chloro-5H-thiazolo[3,2-A]pyrimidin-5-one](/img/structure/B2385860.png)

![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2385861.png)

![1-[3-(5-Fluoropentyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2385863.png)